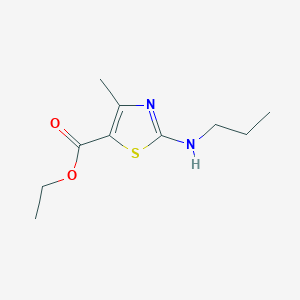

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate

説明

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules

特性

IUPAC Name |

ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-4-6-11-10-12-7(3)8(15-10)9(13)14-5-2/h4-6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEWAQJNZOLYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=C(S1)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2-(propylamino)thiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group or the thiazole ring itself.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

科学的研究の応用

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.

Industry: It can be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

類似化合物との比較

Similar Compounds

- Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate

- Ethyl 4-methyl-2-(ethylamino)-1,3-thiazole-5-carboxylate

- Ethyl 4-methyl-2-(butylamino)-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring. The propylamino group provides distinct steric and electronic properties, which can influence the compound’s reactivity and biological activity.

生物活性

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on a review of current literature.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. Its molecular formula is with a molecular weight of approximately 258.35 g/mol. The presence of the ethyl ester group and the propylamino substitution enhances its reactivity and biological interactions.

Antimicrobial Properties

Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate exhibits significant antimicrobial activity. Studies indicate that compounds with similar thiazole structures often show potent antibacterial and antifungal properties:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These results suggest that the compound could serve as a lead in developing new antimicrobial agents against resistant strains of bacteria and fungi.

Antitumor Activity

Preliminary research indicates that Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate may possess antitumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.

The biological activity of Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole ring interacts with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Signal Transduction Modulation : The compound may alter cellular signaling pathways, influencing processes such as apoptosis and proliferation.

These interactions suggest that the compound could be further investigated for its therapeutic potential in various diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate to enhance its biological activity:

- Synthesis of Derivatives : Researchers have synthesized various derivatives by modifying the propylamino group or altering the ester functionality. These modifications have led to compounds with improved solubility and potency.

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and efficacy of Ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate in treating infections and tumors. Results indicate promising bioavailability and therapeutic effects.

Q & A

Q. What are the common synthetic routes for preparing ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions involving β-amidothioamides or Biginelli-like multicomponent reactions. For example, thiazole rings are formed by reacting thiourea derivatives with α-haloketones or esters. Key intermediates (e.g., chloromethyl or nitro-substituted analogs) are characterized using:

-

IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–H bends at ~3187 cm⁻¹) .

-

NMR spectroscopy (¹H/¹³C) to confirm regiochemistry. For instance, the thiazole C–H proton appears as a singlet at δ ~8.5 ppm, while the propylamino chain shows signals at δ ~3.2–1.5 ppm .

-

Mass spectrometry (EI-MS) to verify molecular ion peaks (e.g., [M]⁺ at m/z 292.782 for a chloromethyl analog) .

- Data Table :

| Intermediate | IR νmax (cm⁻¹) | ¹H NMR (δ, ppm) | MS (EI) [M]⁺ |

|---|---|---|---|

| Chloromethyl derivative | 3187 (N–H), 1733 (C=O) | 8.5 (s, thiazole C–H) | 292.78 |

| Nitro-substituted analog | 1700 (C=O), 1563 (NO₂) | 8.7 (s, aromatic H) | 315.31 |

Q. How can researchers optimize reaction yields for this thiazole derivative?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in cyclization steps.

- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and decomposition .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve regioselectivity in thiazole ring formation .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in ethyl 4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylate derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL/SHELXS97) is critical. For example:

-

Asymmetric unit analysis : A related thiazole carboxylate crystal (C₁₉H₁₅ClN₂O₅S) revealed two molecules per unit cell with dihedral angles of 72.14° (thiazole vs. chlorophenyl) and 3.03° (thiazole vs. nitrophenyl), resolving steric clashes .

-

Hydrogen-bonding networks : Weak C–H···O interactions stabilize crystal packing, validated via ORTEP-3 graphical analysis .

- Data Table :

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Thiazole–chlorophenyl angle | 72.14° | 45.56° |

| Thiazole–nitrophenyl angle | 3.03° | 1.51° |

| R-factor | 0.058 | 0.138 (wR) |

Q. How can computational modeling address contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer : Discrepancies (e.g., NMR-predicted vs. X-ray-observed conformers) are resolved using:

Q. What strategies differentiate the reactivity of chloro vs. fluoro substituents in analogous thiazole carboxylates?

- Methodological Answer : Substituent effects are studied via:

- Electrophilic substitution assays : Chloro groups undergo nucleophilic aromatic substitution (SNAr) faster than fluoro analogs due to lower electronegativity .

- Biological activity screens : Fluorinated derivatives (e.g., 4-(trifluoromethyl)phenyl analogs) show enhanced metabolic stability in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。